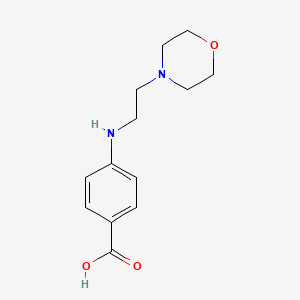

4-((2-Morpholinoethyl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar benzoate compounds involves the use of lead compounds to design the target molecule, which is then modified by bioisostere formation and modification with alkyl groups . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Chemical Reactions Analysis

Carboxylic acids, which include benzoic acid derivatives, undergo various reactions. They can be converted into acid chlorides, anhydrides, and esters . They can also be reduced by LiAlH4 to give primary alcohols .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Agents

4-Aminobenzoic acid (PABA) and its derivatives, including 4-((2-Morpholinoethyl)amino)benzoic acid, have exhibited various biological activities . By combining two pharmacophores using a molecular hybridization approach, scientists have been able to convert this vitamin-like molecule into potential antimicrobial and cytotoxic agents . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .

Antifungal Properties

The same derivatives of PABA also demonstrated potent broad-spectrum antifungal properties . This suggests that 4-((2-Morpholinoethyl)amino)benzoic acid could be used in the development of new antifungal medications .

Antimycobacterial Activity

These derivatives also showed moderate antimycobacterial activity . This indicates that 4-((2-Morpholinoethyl)amino)benzoic acid could potentially be used in the treatment of diseases caused by mycobacteria .

Cytotoxicity for Cancer Cells

Some of the Schiff bases of PABA exhibited notable cytotoxicity for the HepG2 cancer cell line . This suggests that 4-((2-Morpholinoethyl)amino)benzoic acid could be used in cancer research and potentially in the development of new cancer treatments .

Trypanocidal Activity

Benzoic acid derivatives, including 4-((2-Morpholinoethyl)amino)benzoic acid, have shown trypanocidal activity . This suggests that this compound could be used in the treatment of diseases caused by Trypanosoma cruzi, such as Chagas disease .

Trans-Sialidase Inhibitors

In the last decade, trans-sialidase has become a pharmacological target for new anti-Chagas drugs . Benzoic acid derivatives have been designed as trans-sialidase inhibitors and anti-trypanosomal agents . This suggests that 4-((2-Morpholinoethyl)amino)benzoic acid could be used in the development of new drugs for Chagas disease .

Mécanisme D'action

Target of Action

The primary target of 4-((2-Morpholinoethyl)amino)benzoic acid, also known as aminobenzoic acid, is the enzyme pteridine synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component in many bacterial species, yeasts, and plants .

Mode of Action

Aminobenzoic acid inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This competitive inhibition prevents the normal substrate, para-aminobenzoic acid, from binding to the enzyme and carrying out the first step in folic acid synthesis .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

Pharmacokinetics

Similar compounds, such as local anesthetics, are known to have both protonated and unprotonated forms present due to their pka values being close to physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

The inhibition of folic acid synthesis by aminobenzoic acid can lead to a deficiency in folic acid-dependent processes. In bacteria, this can result in inhibited growth and replication, as folic acid is necessary for the synthesis of nucleic acids and amino acids .

Action Environment

The action, efficacy, and stability of aminobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, the presence of competing substrates or inhibitors can also influence the compound’s efficacy .

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of “4-((2-Morpholinoethyl)amino)benzoic acid”. Contact with skin and eyes should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided. The compound should be stored under an inert atmosphere and protected from direct sunlight .

Propriétés

IUPAC Name |

4-(2-morpholin-4-ylethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(17)11-1-3-12(4-2-11)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAKVQTVFPNJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide](/img/structure/B2891675.png)

![[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2891683.png)

![2,2-Difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)

![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)

![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)